-(Triethoxysilyl)propionitrile (TESPN) is a versatile organosilane coupling agent used in scientific research for surface modification, particularly for silica-based surfaces. It improves adhesion between dissimilar materials, such as metals and polymers, by creating a chemical bond between the two surfaces. This is achieved through the following mechanism:
Studies have shown that TESPN can effectively modify the surface of silica nanoparticles, leading to improved compatibility with various polymers and enhancing the performance of composite materials. For instance, research published in the Journal of Materials Science demonstrated the use of TESPN to functionalize silica nanoparticles for the fabrication of solid-state electrolytes in dye-sensitized solar cells, leading to improved cell efficiency [].
TESPN can also be employed in the synthesis of mesoporous silica, a class of materials with a network of interconnected pores. These pores offer a high surface area and tunable pore size, making them valuable for various applications, including drug delivery and catalysis.
A study published in Microporous and Mesoporous Materials explored the use of TESPN in the synthesis of SBA-15, a type of mesoporous silica. The researchers found that TESPN could effectively control the pore size and morphology of the synthesized material, demonstrating its potential for tailoring mesoporous silica for specific applications [].
Beyond surface modification and synthesis, TESPN has been explored in other scientific research areas, including:
3-(Triethoxysilyl)propionitrile is a silane compound with the chemical formula C₉H₁₉NO₃Si and a molecular weight of approximately 217.34 g/mol. It features a triethoxysilyl group attached to a propionitrile moiety, making it a versatile molecule in various chemical and industrial applications. The structure consists of a propionitrile group (-C(CN)CH₂CH₃) linked to a triethoxysilane functional group, which enhances its reactivity and ability to bond with various substrates, particularly silicate surfaces .
3-(Triethoxysilyl)propionitrile is likely to share some of the hazards common to organosilanes:
where R is the triethoxysilyl group and R' is the ethoxy group.
The synthesis of 3-(Triethoxysilyl)propionitrile typically involves the reaction of propionitrile with triethoxysilane in the presence of a catalyst or under controlled conditions to facilitate the formation of the desired silane compound. The general synthetic route can be summarized as follows:
3-(Triethoxysilyl)propionitrile finds applications in various fields:
Interaction studies involving 3-(Triethoxysilyl)propionitrile often focus on its bonding behavior with different substrates, particularly silica-based materials. Research has shown that this compound can effectively form self-assembled monolayers on silica surfaces, enhancing their chemical stability and functional properties. Additionally, studies have indicated that it may interact favorably with other silanes or organic compounds to form hybrid materials .
Several compounds share structural similarities with 3-(Triethoxysilyl)propionitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(Trichlorosilyl)propionitrile | Contains trichlorosilane instead of triethoxy | Rapid hydrolysis; generates HCl upon contact with water |
4-(Trichlorosilyl)butyronitrile | Longer alkyl chain than propionitrile | Different reactivity profile; used for different surface modifications |
(3-Aminopropyl)triethoxysilane | Contains an amino functional group | Enhanced reactivity towards biological substrates; used in bioconjugation |
The uniqueness of 3-(Triethoxysilyl)propionitrile lies in its balanced combination of reactivity due to both the silane and nitrile functionalities, making it particularly suitable for applications requiring both adhesion and potential biological interactions .
3-(Triethoxysilyl)propionitrile, also known as (2-cyanoethyl)triethoxysilane, is an important organosilicon compound widely used in various industrial applications [1] [2]. The compound features a silicon atom bonded to three ethoxy groups and a propanenitrile functional group, giving it unique properties for applications in coatings, adhesives, and electronics [3].
The synthesis of 3-(Triethoxysilyl)propionitrile primarily involves hydrosilylation reactions, which are fundamental in organosilane chemistry [5]. In industrial settings, the production typically follows a two-step process involving the reaction of unsaturated hydrocarbons with silicon-hydrogen bonds, followed by alkoxylation [22].
The industrial production of 3-(Triethoxysilyl)propionitrile commonly employs the following methodologies:
Hydrosilylation of Acrylonitrile: This represents the most common industrial approach, where triethoxysilane reacts with acrylonitrile in the presence of a catalyst [21] [22]. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of acrylonitrile [13].
HSi(OC₂H₅)₃ + CH₂=CHCN → (C₂H₅O)₃SiCH₂CH₂CN
Copper-Catalyzed Synthesis: A notable industrial method involves copper salts with tetramethylethylenediamine as catalysts, which provide high selectivity for the β-addition product [21]. This method is particularly valuable as it minimizes the formation of unwanted isomers [21] [22].
Laboratory protocols for synthesizing 3-(Triethoxysilyl)propionitrile include:
Platinum-Catalyzed Hydrosilylation: Using platinum catalysts such as Karstedt's catalyst or hexachloroplatinic acid (H₂PtCl₆) to facilitate the addition of triethoxysilane to acrylonitrile under controlled temperature conditions (typically 60-80°C) [7] [24].
Rhodium-Catalyzed Synthesis: Employing rhodium complexes like acetylacetonate dicarbonyl rhodium [(acac)Rh(CO)₂] as catalysts, which offer advantages in terms of reaction selectivity and milder conditions [8] [24].
Table 1: Comparison of Synthesis Methods for 3-(Triethoxysilyl)propionitrile
Method | Catalyst | Temperature Range | Typical Yield | Selectivity |
---|---|---|---|---|
Industrial Hydrosilylation | Platinum complexes | 80-120°C | 85-95% | Moderate |
Copper-TMEDA Method | Cu salts/TMEDA | 50-70°C | 90-96% | High (β-selective) |
Laboratory Scale Pt-catalyzed | H₂PtCl₆ | 60-80°C | 80-90% | Moderate |
Rhodium-catalyzed | (acac)Rh(CO)₂ | 70-90°C | 75-85% | High |
Recent advancements in synthesis protocols have focused on developing more environmentally friendly catalysts and reaction conditions, including the use of supported metal catalysts that can be recycled and reused in subsequent reactions [22] [24].
The purification of 3-(Triethoxysilyl)propionitrile is critical for ensuring product quality and performance in various applications [5]. Several techniques are employed in both industrial and laboratory settings to achieve high-purity material [16].
Vacuum distillation represents the primary purification method for 3-(Triethoxysilyl)propionitrile due to its relatively high boiling point (224°C at atmospheric pressure) [1] [5]. The process typically involves:
Crude Product Separation: Initial separation of the reaction mixture through gravity or centrifugation to remove catalyst residues and other particulates [13] [28].
Vacuum Distillation: Distillation under reduced pressure (typically 2-3 mmHg) at temperatures between 80-110°C to obtain the purified product [28]. This approach minimizes thermal decomposition while effectively separating the target compound from byproducts and unreacted starting materials [13].
3-(Triethoxysilyl)propionitrile is moisture-sensitive due to the hydrolyzable ethoxy groups [16]. Purification protocols therefore include:
Chemical Drying: Treatment with anhydrous drying agents such as magnesium sulfate or sodium sulfate (typically 5-10% by weight of the crude product) for 8-10 hours [13] [16].
Molecular Sieves: For laboratory-scale purification, storage over 4Å molecular sieves to maintain anhydrous conditions and prevent premature hydrolysis [16].
Quality control for 3-(Triethoxysilyl)propionitrile focuses on several key parameters [15] [16]:
Purity Assessment: Gas chromatography is commonly employed to determine product purity, with industrial standards typically requiring >98.0% purity [13] [15].
Water Content: Karl Fischer titration to measure residual water content, which should typically be below 0.01% for high-quality material [16].
Color and Appearance: Visual inspection for color (should be colorless to almost colorless) and clarity (should be clear without particulates) [5] [15].
Density and Refractive Index: Measurement of physical properties as quality indicators, with reference values of 0.979 g/mL (density at 25°C) and 1.414 (refractive index at 20°C) [1] [17].
Table 2: Quality Control Specifications for 3-(Triethoxysilyl)propionitrile
Parameter | Specification | Analytical Method |
---|---|---|
Appearance | Colorless to almost colorless liquid | Visual inspection |
Purity | ≥97.0% | Gas chromatography |
Water content | ≤0.01% | Karl Fischer titration |
Density (25°C) | 0.979 ± 0.005 g/mL | Densitometry |
Refractive index (20°C) | 1.413-1.415 | Refractometry |
Residual catalyst | ≤10 ppm | Elemental analysis |
Industrial quality control protocols often include stability testing under various storage conditions to ensure the product maintains its integrity throughout its shelf life [16].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural characterization and purity assessment of 3-(Triethoxysilyl)propionitrile [19] [23]. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the molecular structure and chemical environment [19].
The ¹H NMR spectrum of 3-(Triethoxysilyl)propionitrile in deuterated chloroform (CDCl₃) typically shows the following characteristic signals [19] [23]:
Ethoxy Groups: The ethoxy protons appear as a triplet at approximately 1.20-1.25 ppm (CH₃) and a quartet at 3.80-3.85 ppm (CH₂), with integration ratios of 9:6 respectively [19].
Propyl Chain: The methylene protons adjacent to silicon (Si-CH₂) appear as a multiplet at 0.70-0.80 ppm, while the central methylene group (CH₂-CH₂-CN) shows a multiplet at 1.70-1.80 ppm [8] [19].
Cyano-Adjacent Methylene: The methylene group adjacent to the nitrile functionality (CH₂-CN) produces a triplet at approximately 2.30-2.40 ppm [8] [19].
¹³C NMR spectroscopy provides complementary structural information with characteristic signals [19] [23]:
Nitrile Carbon: The cyano group carbon appears as a distinctive signal at approximately 119-120 ppm [19].
Ethoxy Carbons: The ethoxy methyl carbons resonate at approximately 18 ppm, while the methylene carbons appear at 58-59 ppm [19] [23].
Propyl Chain Carbons: The silicon-adjacent carbon typically appears at 6-7 ppm, the central methylene at 20-21 ppm, and the cyano-adjacent methylene at 27-28 ppm [19].
Table 3: NMR Spectral Data for 3-(Triethoxysilyl)propionitrile
Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
---|---|---|---|
¹H | Si-CH₂ | 0.70-0.80 | multiplet |
¹H | CH₃ (ethoxy) | 1.20-1.25 | triplet |
¹H | CH₂-CH₂-CN | 1.70-1.80 | multiplet |
¹H | CH₂-CN | 2.30-2.40 | triplet |
¹H | CH₂ (ethoxy) | 3.80-3.85 | quartet |
¹³C | Si-CH₂ | 6-7 | - |
¹³C | CH₃ (ethoxy) | 18 | - |
¹³C | CH₂-CH₂-CN | 20-21 | - |
¹³C | CH₂-CN | 27-28 | - |
¹³C | CH₂ (ethoxy) | 58-59 | - |
¹³C | C≡N | 119-120 | - |
Silicon-29 (²⁹Si) NMR can also be employed for further structural confirmation, with 3-(Triethoxysilyl)propionitrile typically showing a single resonance at approximately -45 to -46 ppm [19].
Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in 3-(Triethoxysilyl)propionitrile and serves as an important tool for both identification and quality control [7] [9].
The FTIR spectrum of 3-(Triethoxysilyl)propionitrile exhibits several distinctive absorption bands [7] [9]:
Nitrile Stretching: A sharp, characteristic absorption band at approximately 2250-2260 cm⁻¹ corresponding to the C≡N stretching vibration [7] [9].
C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region attributed to the C-H stretching vibrations of the ethoxy groups and propyl chain [7].
Si-O-C Stretching: Strong absorption bands in the 1000-1100 cm⁻¹ region characteristic of the Si-O-C stretching modes of the ethoxy groups [7] [9].
C-C Stretching and C-H Bending: Bands in the 1300-1500 cm⁻¹ range corresponding to C-C stretching and C-H bending vibrations [7].
Table 4: Characteristic FTIR Absorption Bands of 3-(Triethoxysilyl)propionitrile
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
2250-2260 | C≡N stretching | Medium |
2850-3000 | C-H stretching | Strong |
1300-1500 | C-C stretching, C-H bending | Medium |
1000-1100 | Si-O-C stretching | Strong |
750-850 | Si-C stretching | Medium |
FTIR spectroscopy serves multiple purposes in the characterization of 3-(Triethoxysilyl)propionitrile [7] [9]:
Identity Confirmation: The distinctive nitrile and Si-O-C stretching bands provide a spectral fingerprint for confirming the identity of the compound [9].
Purity Assessment: The presence of additional bands or variations in relative intensities can indicate impurities or degradation products [7].
Reaction Monitoring: FTIR can be used to monitor the progress of synthesis reactions by tracking the appearance of the nitrile band and Si-O-C stretching vibrations [7] [9].
Hydrolysis Detection: The technique is particularly valuable for detecting hydrolysis of the ethoxy groups, which would be indicated by the appearance of Si-OH stretching bands (3200-3700 cm⁻¹) and changes in the Si-O-C region [7].
Research by Yale University has demonstrated that FTIR spectroscopy can effectively characterize 3-(Triethoxysilyl)propionitrile both in its neat form and when grafted onto surfaces, with the nitrile stretching band serving as a distinctive marker for successful surface functionalization [7].
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it an invaluable tool for the analysis of 3-(Triethoxysilyl)propionitrile [10] [11].
Effective GC analysis of 3-(Triethoxysilyl)propionitrile typically employs the following conditions [10] [15]:
Column Selection: Non-polar to moderately polar capillary columns (e.g., DB-5, HP-5MS) with 5% phenyl-methylpolysiloxane stationary phases, typically 30 m × 0.25 mm with 0.25 μm film thickness [10] [15].
Temperature Program: Initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 10-15°C/minute to 250-280°C with a final hold time of 5-10 minutes [10] [15].
Carrier Gas: Helium at a flow rate of 1-1.5 mL/minute [10].
Injection Parameters: Split injection (split ratio 20:1 to 50:1) at 250-280°C with injection volumes of 0.5-1.0 μL [10] [15].
The electron ionization mass spectrum of 3-(Triethoxysilyl)propionitrile shows several characteristic fragments [11] [14]:
Molecular Ion: The molecular ion peak (M⁺) at m/z 217 is typically of low intensity due to the facile fragmentation of the molecule [11].
Major Fragments: Prominent fragment ions include [11] [14]:
Base Peak: The base peak (most intense) is often observed at m/z 163, corresponding to the loss of the cyanoethyl group [11].
Table 5: Characteristic Mass Spectral Fragments of 3-(Triethoxysilyl)propionitrile
m/z | Fragment Assignment | Relative Intensity |
---|---|---|
217 | M⁺ (molecular ion) | Low |
202 | [M-CH₃]⁺ | Low |
172 | [M-OC₂H₅]⁺ | Medium |
163 | [M-CH₂CH₂CN]⁺ | High (base peak) |
144 | [M-2(OC₂H₅)]⁺ | Medium |
116 | [M-3(OC₂H₅)]⁺ | Medium |
54 | [CH₂CH₂CN]⁺ | Medium |
29 | [C₂H₅]⁺ | Medium |
GC-MS analysis serves several critical functions in the quality control of 3-(Triethoxysilyl)propionitrile [10] [14] [15]:
Purity Determination: Quantitative assessment of product purity, with industrial standards typically requiring >97-98% purity [14] [15].
Impurity Profiling: Identification of synthesis byproducts, unreacted starting materials, and degradation products [10] [15].
Isomer Detection: Detection and quantification of potential isomers that may form during synthesis, particularly α- versus β-addition products in hydrosilylation reactions [10] [21].
Trace Analysis: Detection of trace-level contaminants, including catalyst residues and other organosilicon compounds that may affect product performance [10] [15].
Irritant;Environmental Hazard